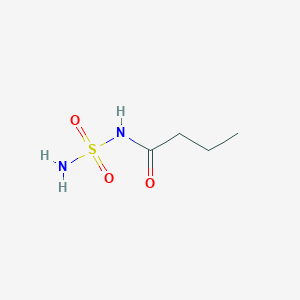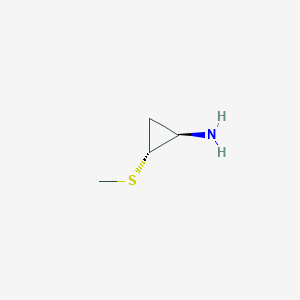![molecular formula C20H18 B14487628 (1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene CAS No. 63798-09-4](/img/structure/B14487628.png)
(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a solvent such as toluene and a catalyst like aluminum chloride to facilitate the reaction. The temperature is usually maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in carbon tetrachloride under UV light.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different substituents.
Bicyclo[4.1.0]heptane: Similar structure but with different ring sizes and substituents.
Uniqueness
(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene is unique due to its specific stereochemistry and the presence of phenyl groups, which contribute to its distinct chemical and physical properties. These features make it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
CAS-Nummer |
63798-09-4 |
|---|---|
Molekularformel |
C20H18 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
(1S,7R)-8,8-diphenylbicyclo[5.1.0]octa-2,4-diene |
InChI |
InChI=1S/C20H18/c1-4-10-16(11-5-1)20(17-12-6-2-7-13-17)18-14-8-3-9-15-19(18)20/h1-14,18-19H,15H2/t18-,19+/m0/s1 |
InChI-Schlüssel |
MIBVNIYGKKGULO-RBUKOAKNSA-N |
Isomerische SMILES |
C1C=CC=C[C@H]2[C@@H]1C2(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C=CC=CC2C1C2(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
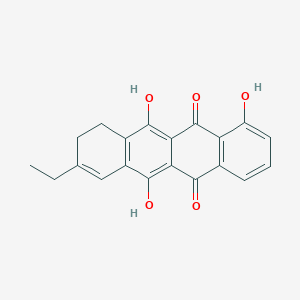

![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
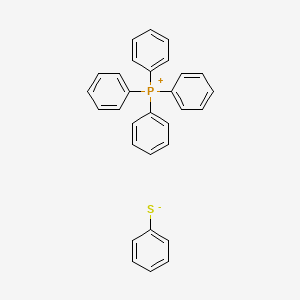
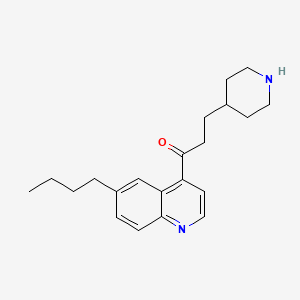
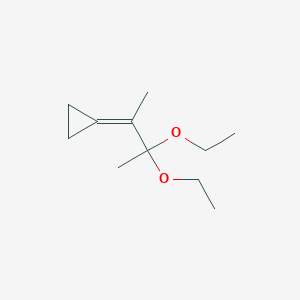
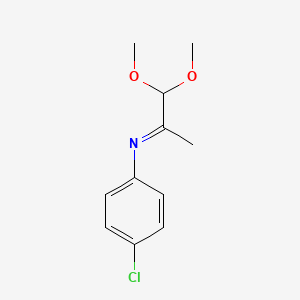
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
